molecular formula C87H161N3O41S2 B7908992 SPDP-PEG36-NHS ester

SPDP-PEG36-NHS ester

Cat. No.: B7908992
M. Wt: 1969.3 g/mol
InChI Key: UABNPFOTLJRLAJ-UHFFFAOYSA-N
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Description

SPDP-PEG36-NHS ester, also known as succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 36-N-hydroxysuccinimide ester, is an amphiphilic, water-soluble polyethylene glycolylation reagent. It is designed to crosslink amines and free thiols. The compound is composed of a polyethylene glycol chain with 36 units, an orthopyridyl disulfide group, and an N-hydroxysuccinimidyl ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-PEG36-NHS ester involves the reaction of orthopyridyl disulfide with polyethylene glycol and N-hydroxysuccinimidyl ester. The orthopyridyl disulfide reacts with sulfhydryl groups to form disulfide bonds, while the N-hydroxysuccinimidyl ester reacts with free amines to form amide bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG36-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

SPDP-PEG36-NHS ester exerts its effects through the formation of stable amide and disulfide bonds. The orthopyridyl disulfide group reacts with sulfhydryl groups to form disulfide bonds, while the N-hydroxysuccinimidyl ester reacts with free amines to form amide bonds. These reactions enable the compound to crosslink amines and thiols, facilitating the formation of bioconjugates and other complex molecules .

Comparison with Similar Compounds

SPDP-PEG36-NHS ester is unique due to its amphiphilic nature and water solubility, which prevent hydrophobicity-triggered precipitation of conjugated compounds. Similar compounds include:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H161N3O41S2/c91-83(7-82-132-133-84-3-1-2-8-89-84)88-9-11-96-13-15-98-17-19-100-21-23-102-25-27-104-29-31-106-33-35-108-37-39-110-41-43-112-45-47-114-49-51-116-53-55-118-57-59-120-61-63-122-65-67-124-69-71-126-73-75-128-77-79-130-81-80-129-78-76-127-74-72-125-70-68-123-66-64-121-62-60-119-58-56-117-54-52-115-50-48-113-46-44-111-42-40-109-38-36-107-34-32-105-30-28-103-26-24-101-22-20-99-18-16-97-14-12-95-10-6-87(94)131-90-85(92)4-5-86(90)93/h1-3,8H,4-7,9-82H2,(H,88,91)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABNPFOTLJRLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H161N3O41S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1969.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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